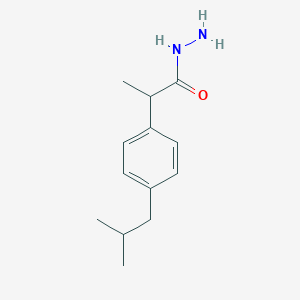

2-(4-Isobutylphenyl)propanohydrazide

Übersicht

Beschreibung

2-(4-Isobutylphenyl)propanohydrazide is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol It is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(4-Isobutylphenyl)propanohydrazide can be synthesized from ibuprofen ethyl ester through a reaction with hydrazine hydrate in ethanol. The reaction is typically carried out under reflux conditions for about 10 hours . The general procedure involves mixing the ethyl ester of ibuprofen with hydrazine hydrate in absolute ethanol and heating the mixture under reflux. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis from ibuprofen derivatives suggests that similar large-scale organic synthesis techniques could be employed. These methods would likely involve optimized reaction conditions, efficient purification processes, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Isobutylphenyl)propanohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 2-(4-Isobutylphenyl)propanohydrazide typically involves the condensation of hydrazine with 2-(4-isobutylphenyl)propanoic acid or its derivatives. The compound has been characterized using techniques such as X-ray crystallography, which reveals its molecular structure and confirms the presence of key functional groups.

Key Structural Features:

- Molecular Formula: C21H23N3O2

- Monoclinic crystal system

- Exhibits hydrogen bonding interactions that contribute to its stability in solid-state forms .

Biological Activities

Research indicates that this compound and its derivatives possess various biological activities:

- Antimicrobial Properties: Studies have shown that hydrazone derivatives, including those based on this compound, exhibit significant antimicrobial activity against various pathogens .

- Antitumor Activity: Compounds derived from this hydrazide have demonstrated potential antitumor effects, making them candidates for cancer therapeutics .

- Anti-inflammatory Effects: The anti-inflammatory properties of related compounds suggest that this compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various hydrazone derivatives synthesized from this compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 2: Antitumor Activity

Research conducted on the antitumor properties of hydrazone derivatives showed promising results in vitro. These compounds inhibited cancer cell proliferation and induced apoptosis in several cancer cell lines, suggesting their potential role in cancer therapy .

Case Study 3: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of derivatives synthesized from this hydrazide. The compounds were found to significantly reduce inflammation markers in animal models, indicating their therapeutic potential for inflammatory conditions .

Wirkmechanismus

The mechanism of action of 2-(4-Isobutylphenyl)propanohydrazide is not fully understood, but it is believed to involve interactions with molecular targets similar to those of ibuprofen. Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain . It is likely that this compound exerts its effects through similar pathways, although further research is needed to confirm this.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ibuprofen: The parent compound from which 2-(4-Isobutylphenyl)propanohydrazide is derived.

2-(4-Isobutylphenyl)propanoic acid: Another derivative of ibuprofen with similar chemical properties.

2-(4-Isobutylphenyl)propanehydrazide: A closely related compound with slight structural differences.

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

2-(4-Isobutylphenyl)propanohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and antitumor effects. This article synthesizes available research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 218.30 g/mol

This compound is derived from ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), and exhibits structural similarities that may contribute to its biological properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. The inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief, akin to the mechanism of action observed in traditional NSAIDs like ibuprofen .

Table 1: Comparison of Anti-inflammatory Activity

Antimicrobial Properties

The antimicrobial activity of this compound has been documented in several studies. It shows efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. This property is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are sought for therapeutic development.

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can inhibit cell proliferation in certain cancer cell lines, potentially through pathways involving apoptosis and cell cycle regulation. The exact mechanisms remain under investigation but highlight the compound's promise in cancer therapeutics.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The results suggested a dose-dependent response, reinforcing the compound's potential as an anti-inflammatory agent . -

Antimicrobial Efficacy :

In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its utility in treating infections. -

Antitumor Potential :

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a notable decrease in cell viability, particularly in breast and colon cancer cells, suggesting that further exploration into its mechanisms could yield valuable insights into cancer treatment strategies.

Eigenschaften

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDPFQDYGHWBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371520 | |

| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127222-69-9 | |

| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical structural conformation of 2-(4-Isobutylphenyl)propanohydrazide derivatives?

A: Research reveals that this compound derivatives commonly exhibit a trans configuration across the acyclic C=N bond within the hydrazide group. [, , , ] This configuration is often stabilized by an intramolecular O—H⋯N hydrogen bond, forming a six-membered ring motif (S(6)). Additionally, the two aromatic rings within the molecule, the formohydrazide unit and the 4-isobutylphenyl ring, tend to be non-coplanar, displaying a dihedral angle ranging from 70° to 90°. [, , , ]

Q2: How do substituents on the benzene ring of the benzylidene group affect the crystal packing of these compounds?

A: The introduction of different substituents on the benzylidene group significantly influences the intermolecular interactions and, consequently, the crystal packing of these compounds. For instance, in the unsubstituted derivative, intermolecular N—H⋯O and C—H⋯O hydrogen bonds connect molecules into chains, further stabilized by C—H⋯π interactions. [] Introducing a bromine atom in the para position leads to the formation of similar chains, but with additional C—H⋯N hydrogen bonds observed. [] Interestingly, the presence of a bromine atom in the meta position, along with a hydroxyl group in the ortho position, results in three independent molecules in the asymmetric unit, showcasing the impact of substituent position on molecular packing. []

Q3: Have any studies explored the potential applications of this compound derivatives?

A: While the provided research primarily focuses on the structural characterization of this compound derivatives, their structural similarity to ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), suggests potential applications in medicinal chemistry. [, , , ] Further research exploring their biological activity and pharmacological properties could provide valuable insights into their potential therapeutic uses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.